Methyl 5-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 5-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a hydroxyl group at position 5, a methoxy group at position 4', and a methyl ester at position 3 on the biphenyl scaffold. The hydroxyl and methoxy groups contribute to its electronic profile, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
methyl 3-hydroxy-5-(4-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-5-3-10(4-6-14)11-7-12(15(17)19-2)9-13(16)8-11/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOQWZQRMQQDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-4’-methoxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-methoxyphenylboronic acid with 5-bromo-3-methoxybenzoic acid methyl ester in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group at the 5 position can undergo oxidation to form a quinone derivative.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-hydroxy-4’-methoxy-[1,1’-biphenyl]-3-carboxylate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving biphenyl compounds.
Industry: In the materials science industry, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-4’-methoxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In drug development, it may interact with specific enzymes or receptors, modulating their activity. The biphenyl core can facilitate interactions with hydrophobic pockets in proteins, while the functional groups can form hydrogen bonds or ionic interactions with active sites .
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The target compound’s unique substituent arrangement distinguishes it from closely related analogs:
- Methyl 4'-hydroxy-[1,1'-biphenyl]-3-carboxylate (CAS 192376-76-4): This positional isomer features a hydroxyl group at 4' instead of 5, reducing steric hindrance near the ester group.
- [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy (CAS 1261909-66-3): Halogen substituents (Cl, F) introduce electron-withdrawing effects, which may enhance electrophilicity and alter binding interactions compared to the target’s electron-donating hydroxyl and methoxy groups .
Data Table: Key Structural Analogs and Properties
Biological Activity
Methyl 5-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: CHO
- Molecular Weight: 258 Da
- LogP: 3.16 (indicating moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors: 1/3
These properties suggest that the compound may exhibit favorable interactions with biological membranes and targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding: The hydroxyl and carboxylate groups can form hydrogen bonds with biomolecules, enhancing binding affinity.
- Lipophilicity: The methoxy group increases the compound's lipophilicity, potentially improving its bioavailability and cellular uptake.
- Electrostatic Interactions: The charged carboxylate group may facilitate interactions with positively charged residues in proteins.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress in cellular models.
Table 1: Antioxidant Activity Assay Results
| Concentration (µM) | % Inhibition of DPPH Radical |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 80% |
Anticancer Activity
Studies have shown that this compound possesses anticancer properties. In vitro evaluations on various cancer cell lines reveal that it induces apoptosis and inhibits cell proliferation.
Case Study: Apoptotic Effects on Cancer Cells
In a study involving human prostate cancer cell lines (PC-3 and DU145), treatment with this compound resulted in a dose-dependent decrease in cell viability.
Table 2: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
|---|---|---|---|
| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In animal models, it significantly reduced markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Therapy: Due to its ability to induce apoptosis in cancer cells.
- Antioxidant Supplementation: As a potential agent to combat oxidative stress-related diseases.
- Anti-inflammatory Treatments: For conditions such as arthritis or other inflammatory disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
